Cas no 21917-86-2 (5,6,7,8-tetrahydroisoquinolin-5-one)
5,6,7,8-tetrahydroisoquinolin-5-one Chemical and Physical Properties
Names and Identifiers
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- 7,8-Dihydroisoquinolin-5(6H)-one
- 5(6H)-ISOQUINOLINONE,7,8-DIHYDRO-
- 7,8-Dihydro-6H-isoquinolin-5-one
- 5-oxo-5,6,7,8-tetrahydroisoquinoline
- 6,7-dihydroisoquinolin-5(8H)-one
- 7,8-DIHYDRO-5(6H)-ISOQUINOLINONE
- 7,8-Dihydro-6H-isochinolin-5-on
- 5,6,7,8-tetrahydroisoquinolin-5-one
- 21917-86-2
- CHEMBL3585999
- A815753
- CS-W022523
- 5(6H)-ISOQUINOLINONE, 7,8-DIHYDRO-
- AGSMKBYNAKIVTB-UHFFFAOYSA-N
- FT-0648963
- Y10029
- AM20050957
- MFCD08235026
- WAA91786
- AKOS006284255
- AB43737
- DTXSID10448696
- EN300-138024
- SCHEMBL2877256
- SY011560
- AS-55118
- DB-080721
- 5(6H)-Isoquinolinone,7,8-dihydro
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- MDL: MFCD08235026
- Inchi: 1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2
- InChI Key: AGSMKBYNAKIVTB-UHFFFAOYSA-N
- SMILES: O=C1C2C=CN=CC=2CCC1
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Density: 1.168
- Boiling Point: 287.395 °C at 760 mmHg
- Flash Point: 287.395 °C at 760 mmHg
- Refractive Index: 1.569
- PSA: 29.96000
- LogP: 1.60060
5,6,7,8-tetrahydroisoquinolin-5-one Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6,7,8-tetrahydroisoquinolin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007137-1g |
7,8-Dihydroisoquinolin-5(6H)-one |
21917-86-2 | 97% | 1g |
$263.52 | 2023-09-02 | |
| Fluorochem | 070465-250mg |
7,8-Dihydroisoquinolin-5(6H)-one |
21917-86-2 | 95% | 250mg |
£186.00 | 2022-03-01 | |
| Fluorochem | 070465-1g |
7,8-Dihydroisoquinolin-5(6H)-one |
21917-86-2 | 95% | 1g |
£479.00 | 2022-03-01 | |
| Fluorochem | 070465-5g |
7,8-Dihydroisoquinolin-5(6H)-one |
21917-86-2 | 95% | 5g |
£1794.00 | 2022-03-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0471-1g |
7,8-Dihydro-6H-isoquinolin-5-one |
21917-86-2 | 96% | 1g |
2120.11CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0471-5g |
7,8-Dihydro-6H-isoquinolin-5-one |
21917-86-2 | 96% | 5g |
8056.4CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0471-500mg |
7,8-Dihydro-6H-isoquinolin-5-one |
21917-86-2 | 96% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0471-250mg |
7,8-Dihydro-6H-isoquinolin-5-one |
21917-86-2 | 96% | 250mg |
1170.3CNY | 2021-05-08 | |
| Chemenu | CM128268-1g |
7,8-dihydroisoquinolin-5(6H)-one |
21917-86-2 | 97% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM128268-5g |
7,8-dihydroisoquinolin-5(6H)-one |
21917-86-2 | 97% | 5g |
$904 | 2021-08-05 |
5,6,7,8-tetrahydroisoquinolin-5-one Suppliers
5,6,7,8-tetrahydroisoquinolin-5-one Related Literature
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1. Synthesis of arene oxide and trans-dihydro diol metabolites of isoquinolineDerek R. Boyd,R. Jeremy H. Davies,Lynne Hamilton,John J. McCullough J. Chem. Soc. Perkin Trans. 1 1992 31
Additional information on 5,6,7,8-tetrahydroisoquinolin-5-one
Recent Advances in the Study of 5,6,7,8-Tetrahydroisoquinolin-5-one (CAS: 21917-86-2) in Chemical Biology and Pharmaceutical Research
The compound 5,6,7,8-tetrahydroisoquinolin-5-one (CAS: 21917-86-2) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, belonging to the isoquinoline family, has demonstrated remarkable versatility in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. Recent studies have explored its role as a privileged structure in drug discovery, with particular attention to its pharmacokinetic properties and binding affinities to various biological targets.
Structural analysis of 21917-86-2 reveals its bicyclic framework containing a partially saturated isoquinoline core with a ketone functionality at the 5-position. This molecular architecture provides multiple sites for chemical modification, making it an attractive template for structure-activity relationship (SAR) studies. Recent synthetic approaches have focused on developing efficient routes to access this scaffold and its derivatives, with particular emphasis on asymmetric synthesis methods to obtain enantiomerically pure forms for biological evaluation.
In pharmacological research, 5,6,7,8-tetrahydroisoquinolin-5-one derivatives have shown promising activity across multiple therapeutic areas. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing selective monoamine oxidase B (MAO-B) inhibitors with potential applications in neurodegenerative disorders. The research team optimized several derivatives showing nanomolar inhibition constants and excellent selectivity profiles over MAO-A, suggesting potential for Parkinson's disease treatment.
Recent advancements in computational chemistry have enabled more precise predictions of the compound's binding modes with biological targets. Molecular docking studies and molecular dynamics simulations have provided insights into the key interactions between 21917-86-2 derivatives and their protein targets, facilitating rational drug design approaches. These computational tools have been particularly valuable in understanding the compound's interactions with G-protein coupled receptors (GPCRs) and various enzymatic binding sites.
The metabolic stability and pharmacokinetic properties of 5,6,7,8-tetrahydroisoquinolin-5-one derivatives have been extensively investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition (2024) reported improved blood-brain barrier penetration for certain fluorinated derivatives while maintaining favorable metabolic stability profiles. These findings are particularly significant for CNS-targeted drug development programs utilizing this scaffold.
Emerging applications of this compound family extend beyond traditional small molecule therapeutics. Recent work in chemical biology has explored its use as a molecular probe for studying protein-ligand interactions and as a building block for targeted drug delivery systems. The compound's fluorescence properties have also been investigated for potential diagnostic applications, particularly in imaging studies related to neurological disorders.
Future research directions for 21917-86-2 derivatives appear promising, with several pharmaceutical companies including this scaffold in their discovery pipelines. Current challenges being addressed include further optimization of selectivity profiles and improvement of synthetic accessibility for large-scale production. The continued exploration of this versatile scaffold is expected to yield novel therapeutic candidates in the coming years, particularly in areas of unmet medical need such as neurodegenerative diseases and psychiatric disorders.
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